molecular formula C9H11NO4 B1322864 2-Methoxy-4-(2-nitroethyl)phenol CAS No. 528594-30-1

2-Methoxy-4-(2-nitroethyl)phenol

Cat. No.: B1322864
CAS No.: 528594-30-1
M. Wt: 197.19 g/mol
InChI Key: SRXYTHWJEJQHCP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-nitroethyl)phenol is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is a phenolic compound characterized by the presence of a methoxy group and a nitroethyl group attached to the benzene ring. This compound is primarily used in research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Methoxy-4-(2-nitroethyl)phenol can be achieved through several routes. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then subjected to a single-step reduction with hydrogen in the presence of a hydrogenation catalyst to produce this compound .

Chemical Reactions Analysis

2-Methoxy-4-(2-nitroethyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-(2-nitroethyl)phenol is utilized in various scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, particularly in drug development.

    Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-nitroethyl)phenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, while the nitroethyl group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

2-Methoxy-4-(2-nitroethyl)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methoxy-4-(2-nitroethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXYTHWJEJQHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630259
Record name 2-Methoxy-4-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528594-30-1
Record name 2-Methoxy-4-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To sodium borohydride (1.93 g, 51.2 mmol) suspended in ethanol (15 ml) at +10 to +15° C. is added a solution of 2-methoxy-4-(2-nitro-vinyl)-phenol (10.0 g, 51.2 mmol) in tetrahydrofuran (100 ml) over 1 h. Thereafter the reaction mixture is stirred at room temperature for 30 minutes. Acetic acid (4 ml) in water (100 ml) is then added carefully. The resulting mixture is evaporated to at about a quarter of its volume. It is extracted with ethyl acetate (1×100 ml, 1×50 ml) washed with brine (2×50 ml) dried (Na2SO4) and evaporated. 2-methoxy-4-(2-nitro-ethyl)-phenol (9.64 g) is obtained as an oil, which is purified by kugelrohr distillation (+150° C., 0.02 torr) yielding 7.3 g (72%) of purified material.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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